molecular formula C19H14N2O2S B245039 N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

Cat. No. B245039
M. Wt: 334.4 g/mol
InChI Key: ZZQBWTBROOIAIX-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide, also known as BM212, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BM212 belongs to the class of benzoxazole derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Mechanism of Action

The exact mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has been shown to exhibit anti-inflammatory, analgesic, and anticancer effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has also been shown to exhibit analgesic effects in animal models of pain. Furthermore, N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has several advantages for lab experiments. It is readily available and relatively inexpensive to synthesize. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well-understood. However, there are also some limitations to using N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide in lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experimental settings. Additionally, its potential toxicity and side effects in vivo have not been fully characterized.

Future Directions

There are several future directions for research on N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide. One potential area of study is the development of more potent and selective analogs of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide with improved pharmacological properties. Another area of study is the investigation of the potential use of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide in combination with other drugs for the treatment of various diseases. Furthermore, the potential toxicity and side effects of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide in vivo need to be further characterized to determine its safety for human use. Finally, the development of new delivery systems for N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.

Synthesis Methods

The synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide involves the reaction of 2-aminothiophene with 3-methylsalicylaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide to yield N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide. The overall synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is shown in Figure 1.

Scientific Research Applications

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticancer effects. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. It has also been reported to exhibit analgesic effects in animal models of pain. Furthermore, N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.

properties

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C19H14N2O2S/c1-12-4-2-5-13(10-12)19-21-15-11-14(7-8-16(15)23-19)20-18(22)17-6-3-9-24-17/h2-11H,1H3,(H,20,22)

InChI Key

ZZQBWTBROOIAIX-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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